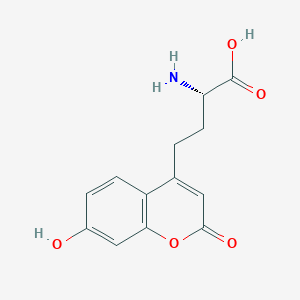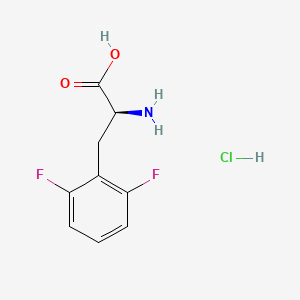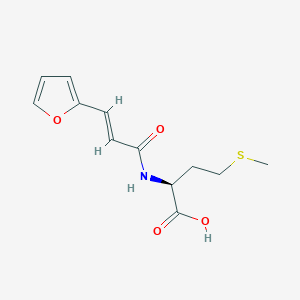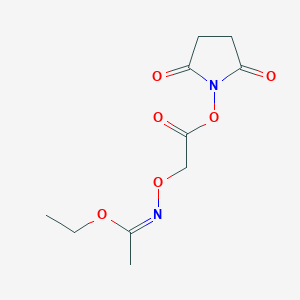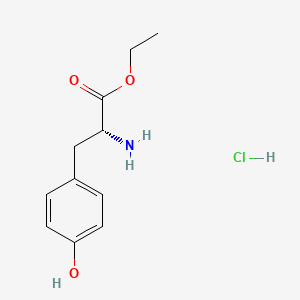
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a chemical compound widely used in biochemical research. It serves as a chromogenic substrate for lysine-specific proteases, allowing for the detection, quantification, and characterization of these enzymes . The compound exhibits unique chemical properties that make it suitable for enzymatic analysis and investigation .
Mechanism of Action
Target of Action
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily targets specific enzymes . It serves as a substrate or a chromogenic reagent for these enzymes, allowing for their detection, quantification, and characterization .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. The enzymes recognize the compound and bind to it, initiating a series of biochemical reactions. The compound’s unique chemical properties make it suitable for enzymatic analysis and investigation .
Biochemical Pathways
It is known that the compound is involved in the enzymatic reactions of the target enzymes . The compound’s interaction with these enzymes can lead to changes in the enzymes’ activity, which can have downstream effects on various biochemical pathways.
Result of Action
The primary result of the action of this compound is the detection, quantification, and characterization of specific enzymes . By serving as a substrate or chromogenic reagent, the compound allows researchers to study the activity of these enzymes.
Biochemical Analysis
Biochemical Properties
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It interacts with enzymes such as trypsin and chymotrypsin, which cleave the peptide bond between the lysine residue and the p-nitroanilide group. This cleavage releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically. The interaction between this compound and these enzymes is highly specific, making it a valuable tool for studying protease activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cell culture studies, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of this compound by proteases can activate or deactivate signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the role of proteases in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes. Upon binding to the active site of enzymes like trypsin and chymotrypsin, the peptide bond between the lysine residue and the p-nitroanilide group is cleaved. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The specificity of this interaction allows for precise measurement of protease activity and provides insights into enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the activity of this compound as a substrate for proteases remains consistent over short-term experiments. Long-term studies may require careful monitoring of its stability to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve optimal results without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as trypsin and chymotrypsin, which cleave the compound to release p-nitroaniline. This reaction is part of the broader metabolic process of protein degradation and turnover. The compound’s role in these pathways provides valuable insights into the regulation of protease activity and its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate measurements of protease activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with proteolytic enzymes. The localization of this compound affects its activity and function, making it a valuable tool for studying protease activity in different cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically involves the acetylation of L-lysine followed by the coupling of the acetylated lysine with p-nitroaniline. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to lysine-specific proteases. The hydrolysis breaks the bond between the lysine and p-nitroaniline moieties, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include proteolytic enzymes such as trypsin and lysyl oxidase. The reactions are typically carried out under mild conditions, such as physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromophore for colorimetric detection .
Scientific Research Applications
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is extensively used in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
N-alpha-Benzoyl-L-arginine p-nitroanilide hydrochloride: Used as a chromogenic substrate for trypsin and other proteolytic enzymes.
N-alpha-Acetyl-L-lysine methyl ester: Utilized in the study of DNA-protein cross-link formation.
N-alpha-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-alpha-asparagine: A substrate for caspase-1 in apoptosis research.
Uniqueness
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is unique due to its specificity for lysine-specific proteases, making it an invaluable tool in the study of these enzymes. Its chromogenic properties allow for easy detection and quantification, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQBHVCNLUPQM-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





